molecular formula C20H28O2 B585702 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one CAS No. 32297-43-1

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one

Cat. No.: B585702
CAS No.: 32297-43-1
M. Wt: 300.442
InChI Key: IPJVMXOAIRAKHC-OORBSDTJSA-N
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Description

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is a synthetic steroidal compound. It is primarily used in the synthesis of other steroids, such as Tibolone, which is utilized in hormone replacement therapy. This compound is known for its unique structure and properties, making it a valuable building block in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one typically involves the methylation of 7-methylestradiol followed by methoxylation. The reaction conditions often include the use of strong bases and methylating agents. For instance, the methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated steroids .

Scientific Research Applications

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex steroidal compounds.

    Biology: The compound is used in studies related to hormone function and regulation.

    Medicine: It is a precursor in the synthesis of Tibolone, which is used in hormone replacement therapy for postmenopausal women.

    Industry: The compound is utilized in the production of various pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid receptors in the body. It acts as a precursor to active metabolites that bind to estrogen, progesterone, and androgen receptors. These interactions modulate various physiological processes, including hormone regulation and reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various steroidal compounds. Its ability to undergo multiple chemical reactions and form diverse derivatives makes it valuable in pharmaceutical research and development .

Properties

IUPAC Name

(7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16+,17-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVMXOAIRAKHC-OORBSDTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857981
Record name 3-Methoxy-7-methylestra-2,5(10)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32297-43-1
Record name 3-Methoxy-7-methylestra-2,5(10)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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